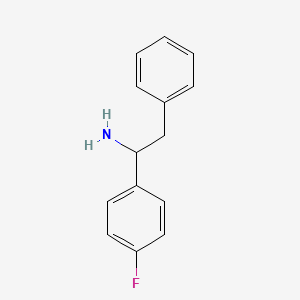
1-(4-Fluorophenyl)-2-phenylethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorophenyl)-2-phenylethan-1-amine is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of a fluorine atom attached to the para position of the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)-2-phenylethan-1-amine can be synthesized through several methods. One common approach involves the reduction of 1-(4-fluorophenyl)-2-phenylethanone using a reducing agent such as sodium borohydride or lithium aluminum hydride . Another method involves the reductive amination of 4-fluorobenzaldehyde with phenethylamine in the presence of a reducing agent .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Fluorophenyl)-2-phenylethan-1-amine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed:
Oxidation: 1-(4-Fluorophenyl)-2-phenylethanone.
Reduction: 1-(4-Fluorophenyl)-2-phenylethanol.
Substitution: Various substituted phenylethylamines depending on the nucleophile used.
Applications De Recherche Scientifique
1-(4-Fluorophenyl)-2-phenylethan-1-amine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(4-Fluorophenyl)-2-phenylethan-1-amine involves its interaction with various molecular targets. It is believed to modulate neurotransmitter systems by acting as a ligand for specific receptors. The compound may also influence intracellular signaling pathways, leading to changes in cellular functions .
Comparaison Avec Des Composés Similaires
4-Fluoroamphetamine: A psychoactive research chemical with stimulant and entactogenic effects.
4-Fluoromethamphetamine: Another psychoactive compound with similar properties.
Uniqueness: 1-(4-Fluorophenyl)-2-phenylethan-1-amine is unique due to its specific structural features and the presence of the fluorine atom, which imparts distinct chemical and biological properties.
Activité Biologique
1-(4-Fluorophenyl)-2-phenylethan-1-amine, also referred to as 1-(4-fluorophenyl)-2-phenylethanamine, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and interactions with various biological systems.
- Molecular Formula : C14H15FN
- Molecular Weight : 251.72 g/mol
The compound features a fluorinated phenyl ring linked to a phenylethanamine structure, which enhances its binding affinity for specific biological targets, particularly neurotransmitter receptors.
Research indicates that this compound interacts with neurotransmitter receptors, potentially acting as an agonist or antagonist. This modulation of receptor activity can influence various physiological pathways, making it a candidate for therapeutic applications in neurological disorders. The presence of the fluorine atom is significant as it enhances the compound's lipophilicity and selectivity for certain receptors.
Neurotransmitter Interactions
The compound has been studied for its effects on neurotransmitter systems, particularly:
- Dopamine Receptors : It may exhibit inhibitory effects on dopamine transporters, which could have implications for treating conditions like psychostimulant abuse .
- Serotonin Receptors : Its interaction with serotonin receptors suggests potential applications in mood disorders.
Case Studies and Research Findings
-
In Vitro Studies :
- In studies evaluating the compound's efficacy against human breast cancer cells, it exhibited moderate to significant activity with an IC50 value comparable to established treatments .
- The compound's ability to inhibit PARP1 catalytic activity was assessed in MCF-7 cells, showing promising results in enhancing apoptosis and DNA damage response pathways .
- Synthesis and Derivatives :
Comparative Analysis with Similar Compounds
The following table highlights structural analogs of this compound and their characteristics:
| Compound Name | Structure | Key Characteristics |
|---|---|---|
| 1-(2-Chloro-4-fluorophenyl)-2-fluoroethan-1-amine | Structure | Unique halogen combination; used in organic synthesis |
| Ethyl (6R)-6-[N-(2-Chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate | Structure | Known for anti-inflammatory properties |
| 2-Chloro-1-(4-fluorophenyl)-2-phenylethanone | Structure | Utilized in organic synthesis; similar structure but different functional groups |
This comparison illustrates the versatility of this compound within its chemical class due to its specific combination of functional groups and potential applications in medicinal chemistry.
Propriétés
Formule moléculaire |
C14H14FN |
|---|---|
Poids moléculaire |
215.27 g/mol |
Nom IUPAC |
1-(4-fluorophenyl)-2-phenylethanamine |
InChI |
InChI=1S/C14H14FN/c15-13-8-6-12(7-9-13)14(16)10-11-4-2-1-3-5-11/h1-9,14H,10,16H2 |
Clé InChI |
LYNHBBICXLUZHS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(C2=CC=C(C=C2)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















